2-(Methoxycarbonyl)phenolate
Description
Properties
IUPAC Name |
2-methoxycarbonylphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Methoxycarbonyl Phenolate
Elucidation of Fundamental Reaction Pathways
The reactivity of 2-(methoxycarbonyl)phenolate, the anion of methyl salicylate (B1505791), is governed by the interplay between the nucleophilic phenoxide and the electron-withdrawing methoxycarbonyl group. Understanding its fundamental reaction pathways requires examining the key intermediates and transition states that dictate the reaction outcomes, as well as the potential for single-electron transfer processes.
Role of Key Intermediates and Transition States
In chemical reactions, intermediates represent temporarily stable species that exist in energy minima between transition states. For phenolate (B1203915) reactions, these intermediates are crucial in determining the final product structure. For instance, in reactions like the Kolbe-Schmitt carboxylation, the formation of a complex between the phenolate and the electrophile (e.g., carbon dioxide) is a critical step. researchgate.net Theoretical studies on substituted phenols suggest that the stability of these intermediates and the energy of the transition states leading to them are highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.net
The methoxycarbonyl group at the ortho position in this compound can influence reaction mechanisms through several effects:
Steric Hindrance: The bulky ester group can sterically hinder the approach of reactants to the phenolic oxygen and the adjacent carbon atom, potentially influencing regioselectivity.
Electronic Effects: As an electron-withdrawing group, it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted phenolate. However, it can stabilize anionic intermediates where negative charge is delocalized onto the ring.
Chelation: The ability of the carbonyl oxygen and the phenoxide oxygen to act as a bidentate ligand can lead to the formation of stable chelated intermediates with metal cations, significantly altering reaction pathways in metal-mediated processes.
In a reaction pathway, intermediates occupy dips in the energy curve, whereas transition states are the high-energy peaks that represent the energy barrier that must be overcome for the reaction to proceed from one step to the next. The specific structure of this compound dictates the energies of these states, thereby controlling reaction kinetics and product distribution.
Single-Electron Transfer Processes in Phenolate Reactivity
Beyond two-electron pathways, phenolate anions can react via single-electron transfer (SET) mechanisms. In an SET process, the phenolate donates a single electron to an acceptor molecule, generating a phenoxyl radical. researchgate.net This pathway is distinct from traditional two-electron processes and involves radical intermediates. acs.org
The oxidation of phenols can occur through a concerted proton-coupled electron transfer (CPET), where the electron transfer happens concurrently with a proton transfer. nih.govnih.gov For a phenolate anion, which is already deprotonated, the process is a direct single-electron transfer. Mechanistic studies using techniques like UV-vis spectroscopy and cyclic voltammetry have confirmed the viability of direct SET pathways from an excited phenolate catalyst to a suitable acceptor. researcher.life
The reaction can be summarized as: Ar-O⁻ → Ar-O• + e⁻
The stability of the resulting phenoxyl radical is a key factor in the feasibility of this pathway. The electron-withdrawing 2-methoxycarbonyl group would be expected to influence the redox potential of the phenolate, making it more difficult to oxidize compared to electron-rich phenolates. However, once formed, the radical's stability could be influenced by resonance delocalization involving the carbonyl group. The efficiency of SET processes is often evaluated by measuring reaction kinetics and determining the free energy change (ΔG) of the electron transfer step. nih.gov
Catalytic Reaction Mechanisms Involving this compound Systems
This compound and its derivatives are important substrates and intermediates in a variety of transition metal-catalyzed reactions. The mechanisms of these transformations are highly dependent on the choice of metal catalyst and the ligands employed.
Palladium-Catalyzed Transformations and Ligand Effects
Palladium catalysis is a powerful tool for C-C and C-O bond formation. enscm.fr In reactions involving phenolate nucleophiles, the catalytic cycle typically involves steps of oxidative addition, ligand substitution, and reductive elimination. enscm.fr The ligands coordinated to the palladium center play a crucial role in modulating its reactivity, stability, and selectivity. nih.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, for example, can increase the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for the oxidative addition step. nih.gov
A notable example involving a related system is the palladium-catalyzed aromatization of 2-(methoxycarbonyl)-α-tetralones to methyl 1-hydroxy-2-naphthoates. researchgate.net This transformation proceeds in the presence of a Pd₂(dba)₃ catalyst and a base. The mechanism likely involves the formation of a palladium-enolate intermediate, followed by β-hydride elimination and subsequent reductive elimination to yield the aromatic product.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.25 mol%) | K₃PO₄ | Toluene | 70 | 24 | 91 |
| Pd₂(dba)₃ (1.25 mol%) | Cs₂CO₃ | Toluene | 70 | 24 | 75 |
This table presents data on the palladium-catalyzed aromatization of 4,4-dimethyl-2-(methoxycarbonyl)-α-tetralone. Data sourced from researchgate.net.
Mechanistic studies on related Pd-catalyzed C-H functionalization reactions have shown that the ligand can trigger the formation of more reactive cationic palladium species, which accelerate the rate-determining C-H activation step. nih.gov The choice of solvent can also be critical, as it can influence the coordination sphere of the palladium catalyst and participate in the formation of the active catalytic species. whiterose.ac.uk
Copper-Catalyzed Processes and Ligand Design
Copper catalysts offer a more economical and practical alternative to palladium for certain transformations involving phenolates. researchgate.net The design of ligands for copper is crucial for stabilizing the catalytically active Cu(I) oxidation state and facilitating the desired reaction pathway. organic-chemistry.orgmdpi.com
The aromatization of 2-(methoxycarbonyl)-α-tetralones can also be achieved efficiently using a copper catalyst. researchgate.net Using CuI as the catalyst with Cs₂CO₃ as the base, the reaction proceeds smoothly under air, suggesting a mechanism that may involve an oxidative step.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10 mol%) | Cs₂CO₃ | Dioxane | 70 | 1.5 | 99 |
| CuI (10 mol%) | K₃PO₄ | Dioxane | 70 | 24 | 50 |
This table presents data on the copper-catalyzed aromatization of 4,4-dimethyl-2-(methoxycarbonyl)-α-tetralone. Data sourced from researchgate.net.
Mechanistic studies of copper-catalyzed phenol (B47542) monooxygenation suggest that the reaction may not follow the traditional dinuclear pathway but rather a mononuclear mechanism. nih.gov This proposed pathway involves the formation of a phenolate-copper(II) complex, which converts to a Cu(I)-phenoxyl radical intermediate. This intermediate then reacts with oxygen to form the final product, regenerating the catalyst. nih.gov The ability of this compound to act as a bidentate ligand could lead to the formation of stable three-coordinate Cu(II)-phenolate complexes, which have been isolated and characterized, featuring short Cu-O bond distances. nih.gov
Mechanistic Insights into Other Transition Metal Catalysis (e.g., Fe, Co, Cr)
While palladium and copper are most commonly associated with phenolate chemistry, other first-row transition metals are gaining attention for their unique catalytic activities.
Iron (Fe): Iron catalysts are attractive due to their low cost and low toxicity. Mechanistic investigations often point to the involvement of radical species or high-valent iron intermediates.
Cobalt (Co): Cobalt nanoparticles have been shown to be effective catalysts in Pauson-Khand reactions. skku.edu Cobalt salts also catalyze carbonylation reactions, such as the methoxycarbonylation of alkenes, where acylcobalt carbonyls are key intermediates that react with alcohols to produce esters. researchgate.net A hypothetical reaction involving this compound could proceed through cobalt-phenoxide intermediates, followed by migratory insertion of CO or other unsaturated substrates.
Chromium (Cr): Chromium catalysis has been successfully applied in various cross-coupling reactions. researchgate.netnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of organochromium intermediates. In some cases, low-valent chromium may react to form radical species that initiate the catalytic cycle. nih.gov For example, a chromium-catalyzed cross-coupling of ketones proceeds through an aldol (B89426) condensation followed by a chromium-mediated isomerization. organic-chemistry.org This demonstrates chromium's ability to facilitate multi-step transformations within a single pot.
Photochemical and Electrochemical Reaction Pathways of this compound Derivatives
The study of photochemical and electrochemical reactions of this compound and its derivatives reveals intricate pathways influenced by electronic excitation and redox processes. While direct research on this compound is limited, valuable insights can be drawn from the behavior of the closely related salicylate anion. The primary difference lies in the ester group of this compound versus the carboxylate group of the salicylate anion; both feature a phenolate moiety ortho to a carbonyl-containing substituent.
Photochemical Pathways
For the analogous salicylate anion, studies have indicated that following electronic excitation, an excited-state intramolecular proton transfer (ESIPT) can occur. acs.org This process involves the transfer of the phenolic proton to the carbonyl oxygen of the adjacent carboxylate group, forming a transient keto tautomer. This pathway is well-documented for salicylic (B10762653) acid and its derivatives and is responsible for their characteristic fluorescence properties. acs.org The emission wavelength of the tautomer varies depending on the solvent's proton-donating or -accepting properties. acs.org For instance, in proton-donating solvents like trifluoroethanol (TFE), the emission maximum is around 412 nm, while in hydrogen-accepting solvents such as dimethyl sulfoxide (B87167) (DMSO), it shifts to approximately 389 nm. acs.org
Another potential photochemical pathway for salicylate derivatives is decarboxylation. Time-resolved infrared spectroscopy studies on Fe(III)-salicylate complexes have shown that decarboxylation can be initiated within a picosecond following photoexcitation, generating CO2. nih.gov While this is observed in a metal complex, it points to the lability of the carboxylate group upon electronic excitation.
Table 1: Photophysical Properties of the Salicylate Anion in Various Solvents
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Dimethyl Sulfoxide (DMSO) | ~296 | 389 |
| Dimethylformamide (DMFA) | ~296 | 389 |
| Trifluoroethanol (TFE) | ~296 | 412 |
Data sourced from studies on the salicylic anion, a close structural analog of this compound. acs.org
Electrochemical Reaction Pathways
The electrochemical behavior of this compound derivatives is characterized by oxidation processes centered on the phenolate ring. Studies on the electrochemical oxidation of the salicylate anion in alkaline media provide a relevant model for understanding these pathways. nih.govresearchgate.net
Cyclic voltammetry of the salicylate anion reveals an irreversible oxidation peak, indicating that the initial oxidation product is unstable and undergoes subsequent chemical reactions. researchgate.net The proposed mechanism is an Electrochemical-Chemical (EC) process. The initial electrochemical step involves the oxidation of the phenolate to a phenoxy radical, accompanied by decarboxylation. nih.govresearchgate.net This is followed by a chemical step where the resulting radicals dimerize to form stable products, such as 2,2'-biphenyldiol. nih.gov
Kinetic studies on the electrochemical oxidation of salicylic acid have shown that the process follows first-order kinetics. The rate of this reaction is influenced by factors such as the applied current and temperature. acs.orgacs.org For instance, at 40°C with an applied current of 100 mA in 0.5 M H2SO4, the rate constant for the electrochemical oxidation of salicylic acid was determined to be 4.34 × 10⁻³ min⁻¹. acs.orgacs.org Increasing the temperature generally leads to an increase in the reaction rate constant. acs.org
Table 2: Rate Constants for the Electrochemical Oxidation of Salicylic Acid at Different Temperatures
| Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 2 | 1.45 × 10⁻³ |
| 60 | 7.29 × 10⁻³ |
Conditions: 30 ppm salicylic acid in 0.5 M H2SO4 with an applied current of 100 mA. Data is for salicylic acid, an analog of this compound. acs.org
Table 3: Effect of Applied Current on the Rate Constant of Salicylic Acid Electrochemical Oxidation
| Applied Current (mA) | Rate Constant (k) (min⁻¹) |
| 50 | 3.51 × 10⁻³ |
| 125 | 4.89 × 10⁻³ |
Conditions: 30 ppm salicylic acid in 0.5 M H2SO4 at 40°C. Data is for salicylic acid, an analog of this compound. acs.org
The substituent on the aromatic ring significantly influences the oxidation potential of phenolate derivatives. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups, such as the methoxycarbonyl group, are expected to increase the oxidation potential. niscpr.res.in
Coordination Chemistry and Ligand Design Utilizing 2 Methoxycarbonyl Phenolate
2-(Methoxycarbonyl)phenolate as a Ligand Motif
As a ligand, this compound possesses two potential donor sites: the negatively charged phenolate (B1203915) oxygen and the carbonyl oxygen of the methoxycarbonyl group. This dual-donor capability allows it to exhibit different coordination modes, which can be influenced by several factors including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.
The this compound ligand can coordinate to a metal center in either a monodentate or a chelating fashion.
Monodentate Coordination: In this mode, the ligand binds to the metal center through only one of its donor atoms, typically the phenolate oxygen, which is the more basic site. This type of coordination is often observed when the metal center is sterically hindered or when strongly coordinating solvents or other ligands occupy the remaining coordination sites.
Chelating Coordination: The ligand can also act as a bidentate chelating agent, coordinating to the metal center through both the phenolate oxygen and the carbonyl oxygen of the methoxycarbonyl group. This results in the formation of a stable six-membered chelate ring. The chelate effect, which is the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands, generally favors this coordination mode. The planarity of the aromatic ring and the ester group facilitates the formation of a strain-free chelate ring.
The preference for one coordination mode over the other is a delicate balance of steric and electronic factors. For instance, with smaller metal ions or in the presence of bulky ancillary ligands, monodentate coordination might be favored to minimize steric repulsion. Conversely, the formation of a stable chelate ring is entropically favored and is a common coordination mode for this type of ligand.
| Coordination Mode | Description | Key Features |
|---|---|---|
| Monodentate | Coordination through the phenolate oxygen only. | - Favored in sterically crowded environments.
|
| Chelating (Bidentate) | Coordination through both the phenolate oxygen and the carbonyl oxygen. | - Formation of a stable six-membered ring.
|
The coordination behavior and the stability of the resulting metal complexes can be significantly influenced by the presence of substituents on the aromatic ring of the this compound ligand. The methoxycarbonyl group itself plays a crucial role in the electronic properties of the ligand.
The electronic nature of other substituents on the aromatic ring can further modulate the ligand's properties:
Electron-withdrawing groups (e.g., nitro, halo) would further decrease the basicity of the phenolate oxygen, potentially weakening the metal-ligand bond. However, these groups can also influence the redox properties of the ligand, which is relevant to its potential non-innocent behavior.
Steric effects of substituents, particularly those in close proximity to the coordinating groups, can also play a significant role. Bulky substituents may hinder the approach of the metal ion and influence the preferred coordination geometry, potentially favoring monodentate over chelating coordination.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can generally be achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The deprotonation of the phenolic proton of methyl salicylate (B1505791) is a key step and is often accomplished by the use of a base.
A variety of transition metal complexes incorporating phenolate-type ligands have been synthesized and characterized. While specific studies on this compound are not extensively documented, the behavior of related salicylato and other substituted phenolate complexes provides valuable insights.
Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) ions, with their square planar geometry, readily form complexes with bidentate ligands. The reaction of K₂PdCl₄ or K₂PtCl₄ with this compound would be expected to yield square planar complexes where the ligand acts as a bidentate chelating agent. These complexes are typically characterized by techniques such as NMR spectroscopy (¹H, ¹³C), infrared spectroscopy (IR), and X-ray crystallography.
Copper(II) Complexes: Cu(II) complexes with phenolate ligands are well-known and exhibit a range of coordination geometries, including square planar, tetrahedral, and octahedral. The synthesis often involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand. The resulting complexes can be monomeric or can form polynuclear structures with bridging phenolate or carboxylate groups.
Cobalt(II) and Iron(II/III) Complexes: Co(II) and Fe(II/III) also form stable complexes with phenolate-based ligands. The synthesis can be carried out under inert atmospheres to prevent the oxidation of Co(II) and Fe(II). The resulting complexes can exhibit various spin states and coordination geometries, which can be probed by magnetic susceptibility measurements, Mössbauer spectroscopy (for iron), and electronic spectroscopy. For instance, iron(III) complexes with phenolate ligands often display intense ligand-to-metal charge transfer (LMCT) bands in their electronic spectra. nih.gov
| Metal Ion | Expected Geometry | Synthetic Precursors | Characterization Techniques |
|---|---|---|---|
| Pd(II), Pt(II) | Square Planar | K₂PdCl₄, K₂PtCl₄ | NMR, IR, X-ray Crystallography |
| Cu(II) | Square Planar, Tetrahedral, Octahedral | Cu(OAc)₂, CuCl₂ | EPR, UV-Vis, Magnetic Susceptibility |
| Co(II) | Tetrahedral, Octahedral | Co(OAc)₂, CoCl₂ | UV-Vis, Magnetic Susceptibility |
| Fe(II/III) | Octahedral | FeCl₂, FeCl₃ | Mössbauer, UV-Vis, Magnetic Susceptibility |
While less common than their transition metal counterparts, main group metals also form complexes with phenolate ligands. The coordination chemistry of main group elements is diverse, with coordination numbers ranging from 2 to 8 or even higher. The synthesis of main group metal complexes with this compound would likely involve the reaction of a main group metal alkyl, halide, or alkoxide with the ligand. Given the oxophilic nature of many main group elements, strong bonds to the phenolate oxygen are expected. The participation of the carbonyl oxygen in chelation would depend on the size and Lewis acidity of the main group metal. For larger and more electropositive metals, ionic interactions might dominate, while for smaller, more Lewis acidic metals, covalent and coordinate bonds leading to chelation are more likely.
Non-Innocent Ligand Behavior in this compound Systems
In the case of this compound, the phenolate moiety can be oxidized to a phenoxyl radical. This one-electron oxidation can be facilitated by a redox-active metal center. The resulting complex would feature a metal center and a ligand-based radical. The electron-withdrawing nature of the methoxycarbonyl group could influence the redox potential of the phenolate/phenoxyl radical couple.
The non-innocent behavior of phenolate ligands is often investigated using a combination of techniques:
Cyclic Voltammetry: To study the redox processes of the complex and identify ligand-based versus metal-based electron transfer events.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize the presence of a ligand-based radical.
UV-Vis-NIR Spectroscopy: To observe the characteristic electronic transitions of the phenoxyl radical species, which often appear at lower energies (in the near-infrared region).
X-ray Crystallography: To analyze bond lengths within the ligand, which can provide evidence for the delocalization of the radical and changes in the ligand's electronic structure upon oxidation.
The potential for this compound to act as a non-innocent ligand opens up possibilities for its use in designing complexes with interesting electronic, magnetic, and catalytic properties.
Theoretical and Computational Chemistry Studies of 2 Methoxycarbonyl Phenolate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecules like 2-(methoxycarbonyl)phenolate. nih.govdntb.gov.ua By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a range of properties related to chemical behavior. researchgate.netresearchgate.net DFT is frequently used to investigate structural parameters, thermochemical properties, and spectroscopic signatures. scispace.comijsrst.com
Electronic Structure Analysis Relevant to Reactivity and Selectivity
The electronic structure of this compound dictates its reactivity and the selectivity of its reactions. DFT calculations are employed to analyze key aspects of this structure, such as frontier molecular orbitals (FMOs) and the distribution of electrostatic potential. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. dntb.gov.ua For phenolate (B1203915) systems, the HOMO is typically localized on the oxygen atom and the aromatic ring, indicating these are the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. ymerdigital.com In these maps, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. ymerdigital.com For this compound, MESP analysis would show a high concentration of negative potential around the phenolate oxygen, confirming it as a primary nucleophilic center.
Interactive Table: Representative Electronic Properties Calculated via DFT for Aromatic Systems
Reaction Mechanism Simulations and Energetic Profiles
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energetic profiles of potential reaction pathways. mdpi.com This involves identifying and optimizing the geometries of reactants, transition states, and products, and calculating their relative energies.
A notable application is in studying the hydrolysis of the parent compound, methyl salicylate (B1505791), which can be expedited in the presence of other molecules under alkaline conditions. acs.org DFT calculations can model the step-by-step process, including the nucleophilic attack on the carbonyl carbon and the subsequent bond-breaking and bond-forming events. By calculating the activation energy (the energy barrier of the transition state), researchers can determine the feasibility and rate of a proposed mechanism. For instance, DFT studies have been used to confirm that certain reaction pathways are thermodynamically favorable, with significant negative net reaction energies. mdpi.com These simulations can reveal the crucial role of specific functional groups, such as the ortho-hydroxyl group in methyl salicylate, which can form intramolecular hydrogen bonds that influence the reaction pathway. acs.org
Interactive Table: Components of a DFT-Calculated Energetic Profile
Molecular Dynamics Simulations in Complexation and Adsorption Studies
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes like complex formation and adsorption. nih.govijcce.ac.ir MD simulations model the interactions between the molecule of interest and its environment (e.g., solvents, surfaces, or macromolecules) to understand binding affinities, conformational changes, and transport properties. nih.govprinceton.edu
In the context of this compound, MD simulations can model its complexation with metal ions or organic molecules. These simulations track the trajectories of the interacting species, revealing how they approach each other and form stable complexes. nih.gov The results can elucidate the specific interactions, such as electrostatic forces and hydrogen bonds, that stabilize the complex. The energetics of complexation, including enthalpic and entropic contributions, can also be analyzed from MD simulations. nih.gov
MD is also a valuable tool for studying the adsorption of molecules onto surfaces. princeton.edu For example, simulations can model the interaction of this compound with mineral surfaces or nanoparticles in an aqueous environment. pnnl.gov These studies can predict whether the molecule will adsorb, its preferred orientation on the surface, and the strength of the adsorption. Such simulations have shown that organic molecules often adsorb preferentially to specific sites on a surface and that the process can be driven by favorable entropic contributions. princeton.edu
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify different aspects of a molecule's electronic structure and are used to predict its reactivity and other properties. chemrxiv.orgchemrxiv.org These descriptors are often used in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
Calculated using methods like DFT, these descriptors provide a quantitative basis for the reactivity principles described by Frontier Molecular Orbital theory and other chemical concepts. researchgate.net Key global reactivity descriptors include electronegativity (χ), which measures the molecule's ability to attract electrons; chemical hardness (η), which measures resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the molecule's ability to act as an electrophile. researchgate.net
Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing these descriptors for this compound, one can predict how it will behave in different chemical reactions, for instance, identifying the phenolate oxygen as the most likely site for electrophilic attack. This predictive capability is crucial for designing new syntheses and understanding reaction mechanisms. dntb.gov.ua
Interactive Table: Key Quantum Chemical Descriptors and Their Role in Reactivity Prediction
Supramolecular Chemistry and Self Assembly of 2 Methoxycarbonyl Phenolate Based Architectures
Hydrogen Bonding Networks in 2-(Methoxycarbonyl)phenolate Assemblies
The parent molecule of this compound, methyl salicylate (B1505791), is characterized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. semanticscholar.orgresearchgate.neteurjchem.com This interaction is a dominant feature that is maintained in the gaseous and liquid phases, as well as in solutions with inert solvents. researchgate.neteurjchem.com When the phenolic proton is removed to form the this compound anion, the capacity for intermolecular interactions changes significantly. The phenolate (B1203915) oxygen becomes a potent hydrogen bond acceptor, while the carbonyl oxygen of the ester group remains an acceptor site.
The formation of intermolecular hydrogen bonds is crucial in the solid-state assemblies of salicylate-containing compounds. In structures containing both a phenol (B47542) and a phenolate moiety, a particularly strong and reliable charge-assisted hydrogen bond, known as the phenol–phenolate supramolecular heterosynthon (PhOH···PhO⁻), can form. nih.gov This interaction is a powerful tool in crystal engineering for building robust, predictable networks. nih.gov In assemblies involving this compound, the phenolate group can readily accept hydrogen bonds from donor molecules like water, alcohols, or protonated amines, leading to the formation of extended one-, two-, or three-dimensional networks. nih.govmdpi.com
For instance, in ternary copper(II) complexes involving salicylate and neocuproine, intermolecular hydrogen bonds, along with π-π aromatic interactions, play a key role in stabilizing the crystal structure in the solid state. mdpi.com Strong O–H···O interactions are observed between hydroxyl groups and carboxylate oxygens, demonstrating the directing influence of these functional groups in the assembly process. mdpi.com
Metal-Organic Frameworks (MOFs) Incorporating Phenolate Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. chemrxiv.orgchemrxiv.org The choice of the organic linker is critical as it dictates the topology, porosity, and functionality of the resulting framework. Phenolate-based ligands, including salicylates, are effective linkers for MOF synthesis due to their ability to chelate or bridge metal centers. chemrxiv.orgchemrxiv.orgresearchgate.net
The this compound anion can act as a versatile ligand in MOF construction. Both the phenolate oxygen and the carbonyl oxygen of the ester group can coordinate to metal ions, allowing for various binding modes. Salicylate and its derivatives have been successfully used to synthesize a range of MOFs with diverse structures and properties. chemrxiv.orgacs.org For example, a series of MOFs have been constructed using different salicylic (B10762653) derivatives, resulting in structures ranging from 1D chains to complex 3D frameworks. acs.org
Recent research has focused on developing more sustainable synthetic routes for salicylate-based MOFs. An ambient-temperature, high-concentration aqueous synthesis method has been reported for three families of salicylate-based MOFs, which avoids the large quantities of organic solvents typically required. chemrxiv.orgchemrxiv.org This method utilizes in-situ deprotonation of the linker molecules to facilitate MOF formation. chemrxiv.orgchemrxiv.org A porous Co(II)-salicylate MOF has also been synthesized hydrothermally, exhibiting a mesoporous structure and interesting magnetic properties. researchgate.net These examples highlight the utility of salicylate-based linkers in creating functional porous materials.
Table 1: Examples of Salicylate-Based Metal-Organic Frameworks
| MOF Family | Metal Ions (M) | Linker | Synthetic Method | Key Feature |
| M₂(dobdc) | Mg, Co, Ni, Zn | 2,5-dioxido-1,4-terephthalate | High-concentration aqueous | Coordinatively unsaturated metal sites chemrxiv.orgchemrxiv.org |
| M₂(dobpdc) | Mg, Co, Ni, Zn | 4,4′-dioxidobiphenyl-3,3′-dicarboxylate | High-concentration aqueous | Enhanced surface areas chemrxiv.orgchemrxiv.org |
| M₂(m-dobdc) | Mg, Co, Ni | 4,6-dioxido-1,3-benzenedicarboxylate | High-concentration aqueous | Improved gas sorption properties chemrxiv.orgchemrxiv.org |
| Co(II)-salicylate | Co | Sodium salicylate | Hydrothermal | Mesoporous with magnetic properties researchgate.net |
This table is interactive. Click on the headers to sort the data.
Crystal Engineering of this compound-Based Structures
Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ub.edu The this compound anion offers several features that can be exploited for crystal engineering. The interplay of hydrogen bonding, coordination to metal ions, and π–π stacking interactions allows for precise control over the resulting crystal packing.
In the solid state, the planarity of the aromatic ring facilitates π–π stacking interactions, which often work in concert with hydrogen bonds to build up multi-dimensional structures. The specific coordination behavior of the phenolate and carbonyl groups with different metal ions also provides a powerful tool for designing crystalline materials. Salicylate ligands are known to adopt various coordination modes, acting as monodentate, bidentate, or bridging moieties, which contributes to the structural diversity of their metal complexes. mdpi.comresearchgate.net
Design and Self-Assembly of Functional Supramolecular Architectures
The principles of molecular recognition and self-assembly can be used to construct complex, functional supramolecular architectures from well-designed molecular components. mdpi.comnih.gov The this compound unit can be incorporated into larger molecules to program them for spontaneous assembly into higher-order structures. mdpi.comrug.nl Self-assembly is driven by the accumulation of weak, non-covalent interactions, such as hydrogen bonds, ionic interactions, and π–π stacking, to form stable, ordered aggregates. mdpi.commdpi.com
By modifying the structure of the this compound building block, it is possible to tune the intermolecular forces and thus control the outcome of the self-assembly process. For example, incorporating additional functional groups can introduce new interaction sites, leading to the formation of novel architectures like nanotubes, vesicles, or gels. The goal is to create materials where the function arises from the collective properties of the molecules within the ordered assembly. rug.nl
Hierarchical self-assembly strategies, where components are brought together step-by-step, can be employed to create increasingly complex structures. mdpi.com For instance, the coordination of this compound to metal centers can form discrete coordination complexes, which then act as larger building blocks that self-assemble through weaker forces like hydrogen bonding or van der Waals interactions to form the final supramolecular architecture. iisc.ac.in This bottom-up approach is central to creating advanced functional materials for applications in areas such as catalysis, sensing, and nanotechnology. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Methodologies in Research on 2 Methoxycarbonyl Phenolate
In Situ Spectroscopic Probes for Reaction Monitoring
In situ spectroscopic methods are indispensable for observing chemical reactions as they happen, providing real-time data on the formation and decay of transient species without altering the reaction environment.
Time-Resolved Emission and Absorption Spectroscopy for Intermediate Detection
Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in chemical reactions, with the ability to investigate phenomena on timescales as short as femtoseconds (10⁻¹⁵ seconds). researchgate.net While direct time-resolved emission and absorption spectroscopic studies specifically targeting 2-(methoxycarbonyl)phenolate are not extensively documented, the behavior of analogous phenolate (B1203915) compounds provides significant insights into the potential intermediates that could be detected in its reactions.
Transient absorption spectroscopy, a pump-probe technique, is particularly adept at identifying short-lived intermediates. researchgate.net In this method, a "pump" laser pulse excites the molecule of interest, and a subsequent "probe" pulse, at a specific time delay, measures the absorption of the transient species. By varying this time delay, the formation and decay of intermediates can be tracked. For instance, studies on aqueous phenolate have utilized femtosecond transient absorption spectroscopy to observe the dynamics of photooxidation. ugr.es These studies have identified the formation of the phenoxyl radical (PhO•) and solvated electrons as key intermediates. ugr.es The transient absorption spectra in these experiments show distinct features, such as a broad absorption for the solvated electron and specific bands for the phenoxyl radical, allowing for their unambiguous identification. ugr.es
Time-resolved emission spectroscopy complements absorption techniques by monitoring the light emitted from excited states. researchgate.net The decay of fluorescence or phosphorescence over time provides information about the lifetime of excited states and can indicate the presence of quenching processes or the formation of emissive intermediates. researchgate.net For a molecule like this compound, time-resolved emission studies could potentially identify excited singlet or triplet states and any emissive intermediates formed during its reactions.
Table 1: Key Intermediates in Phenolate Reactions and Their Spectroscopic Signatures
| Intermediate | Spectroscopic Technique | Key Spectroscopic Feature |
| Phenoxyl Radical (PhO•) | Transient Absorption Spectroscopy | Specific absorption bands |
| Solvated Electron (e⁻) | Transient Absorption Spectroscopy | Broad absorption in the visible/near-IR |
| Excited States (Singlet/Triplet) | Time-Resolved Emission Spectroscopy | Characteristic emission decay profiles |
NMR and IR Spectroscopic Analysis in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating reaction mechanisms by providing detailed structural information about reactants, intermediates, and products.
Infrared (IR) Spectroscopy: Time-resolved infrared (TRIR) spectroscopy allows for the direct observation of changes in vibrational modes during a reaction, providing structural information on transient species. researchgate.net For this compound, which is the methyl ester of salicylic (B10762653) acid, the IR spectrum exhibits characteristic peaks for the ester and phenol (B47542) functional groups. The stretching vibration of the carbonyl group (C=O) in the ester and the hydroxyl group (O-H) of the phenol are particularly informative. ugr.es Changes in the position and intensity of these peaks can indicate the involvement of these functional groups in a reaction. For instance, the formation of an intermediate where the carbonyl group is altered would result in a noticeable shift in its characteristic IR band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ugr.es In mechanistic studies, NMR can be used to identify the structure of products and stable intermediates. By comparing the NMR spectra of the starting material and the final product, the structural changes that have occurred during the reaction can be determined. For a derivative of salicylic acid like this compound, the chemical shifts of the aromatic protons and the methyl protons of the ester group are sensitive to changes in the molecule's structure and electronic environment. nih.gov Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish the connectivity between atoms and provide further structural confirmation of reaction products. mcmaster.ca
Table 2: Characteristic Spectroscopic Data for Methyl Salicylate (B1505791) (a close analog of this compound)
| Nucleus/Bond | Spectroscopic Technique | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
| ¹H (aromatic) | NMR | 6.8 - 7.8 |
| ¹H (methyl ester) | NMR | ~3.9 |
| ¹³C (carbonyl) | NMR | ~170 |
| C=O (ester) | IR | ~1680 |
| O-H (phenol) | IR | ~3200 (broad) |
Electrochemical Characterization Techniques for Reactivity Assessment (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for assessing the redox reactivity of chemical compounds. By measuring the current response of a compound to a varying applied potential, CV can provide information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For a reversible redox process, both an oxidation peak (anodic) and a reduction peak (cathodic) will be observed. The peak potentials can be used to determine the standard redox potential of the compound. For irreversible processes, only an oxidation or reduction peak is observed, indicating that the electrochemically generated species is unstable and undergoes rapid chemical reactions.
Studies on various phenolic compounds have shown that the oxidation potential is sensitive to the nature and position of substituents on the aromatic ring. For this compound, the methoxycarbonyl group, being an electron-withdrawing group, would be expected to influence its oxidation potential compared to unsubstituted phenolate.
Table 3: Electrochemical Parameters for the Oxidation of Phenolic Compounds
| Compound | Technique | Anodic Peak Potential (Epa) vs. Ag/AgCl | Notes |
| Phenol | Cyclic Voltammetry | ~ +0.7 V | Irreversible oxidation |
| 4-Ethylphenol | Cyclic Voltammetry | Varies with substituent | Oxidation of the phenol group |
| Tyrosine | Cyclic Voltammetry | Varies with substituent | Oxidation of the phenol group |
X-ray Diffraction Analysis of Structural Properties of Complexes and Co-crystals
The Crystallography Open Database (COD) contains several entries for crystal structures that include the this compound ligand, demonstrating its ability to form well-defined complexes with various metals. The analysis of these crystal structures reveals how the this compound ligand coordinates to metal centers. Typically, it can act as a bidentate ligand, coordinating through the oxygen atoms of the phenolate and the carbonyl group of the ester, forming a stable chelate ring.
The structural parameters obtained from X-ray diffraction, such as the crystal system, space group, and unit cell dimensions, provide a fundamental description of the crystalline solid. These parameters are unique to a specific crystalline form and are essential for its characterization.
Table 4: Crystallographic Data for a Representative Complex Containing this compound
| Parameter | Value (COD Entry 7021885) |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.119(3) |
| b (Å) | 10.456(2) |
| c (Å) | 15.689(3) |
| α (°) | 90 |
| β (°) | 107.03(3) |
| γ (°) | 90 |
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is another area where X-ray diffraction is critical. While specific co-crystals of this compound are not detailed in the provided search results, the principles of co-crystal engineering are well-established for related salicylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
